7-Phenylpteridine

Synthetic chemistry Metabolism Heterocyclic oxidation

Substituting 7-phenylpteridine with its 6-phenyl isomer leads to inverted N-oxidation sites and unpredictable metabolic rates-a critical failure in SAR campaigns. 7-Phenylpteridine (CAS 63211-83-6, ≥95%) ensures experimental validity through its unique regiospecific reactivity: • Exclusive N5-oxide formation for unambiguous metabolite structure elucidation. • Para-substituent-dependent oxidation rates by xanthine oxidase (fast for X=H, F; slow for X=CH₃, OCH₃) enabling controlled clearance design. • Strong electronic-affinity correlation (σ=+0.73) for rational potency optimization. • Validated nonkaliuretic diuretic starting point. Each batch is rigorously purified and available for immediate global dispatch, ensuring researchers and procurement managers receive reliable, isomerically pure material without costly synthetic delays.

Molecular Formula C12H8N4
Molecular Weight 208.22 g/mol
Cat. No. B221087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Phenylpteridine
Molecular FormulaC12H8N4
Molecular Weight208.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=NC=NC=C3N=C2
InChIInChI=1S/C12H8N4/c1-2-4-9(5-3-1)10-7-14-11-6-13-8-15-12(11)16-10/h1-8H
InChIKeyDOKUXKCHVYVEKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Phenylpteridine: Technical Specifications & Properties


7-Phenylpteridine (CAS 63211-83-6, C12H8N4, MW 208.22 g/mol) is a pteridine heterocycle with a phenyl substituent at the 7-position, characterized by a LogP of 2.09 and a topological polar surface area of 51.56 Ų [1]. Unlike the more heavily substituted and clinically established 6-phenylpteridine derivatives such as triamterene (2,4,7-triamino-6-phenylpteridine), the unadorned 7-phenylpteridine scaffold serves as a versatile synthetic intermediate and a crucial probe for structure-activity relationship (SAR) studies, enabling the systematic investigation of regioisomeric effects on biological and physicochemical behavior [2][3].

7-Phenylpteridine: Regioisomer Differentiation


Simple substitution of 7-phenylpteridine with its 6-phenyl isomer or other related analogs is scientifically unsound due to marked, position-dependent divergences in chemical reactivity, enzyme substrate specificity, and biological outcome. The regiospecific placement of the phenyl group dictates the compound's fundamental electronic character and steric presentation, which in turn governs its behavior in critical assays. For instance, the site of N-oxidation is inverted between the 6- and 7-phenyl isomers [1]. Similarly, while 7-phenyl-4(3H)-pteridinone derivatives exhibit substrate oxidation rates that are highly sensitive to para-substituent bulk, their 6-phenyl counterparts are uniformly and rapidly oxidized, highlighting a profound difference in enzyme active site interaction [2]. Therefore, any research or procurement decision based on class-level assumptions without direct, regioisomer-specific evidence risks invalid experimental outcomes and failed synthetic campaigns.

7-Phenylpteridine: Evidence vs. Closest Analogs


N-Oxidation Regioselectivity

7-Phenylpteridine undergoes N-oxidation exclusively at the N5 position, whereas its 6-phenylpteridine isomer is oxidized at the N8 position [1]. This is a direct and unambiguous consequence of the phenyl group's location on the pteridine core, which alters the local electron density and steric environment around the nitrogen atoms, leading to a complete reversal of the reaction's site selectivity. An excess of oxidant can push both compounds to form 5,8-dioxides [1].

Synthetic chemistry Metabolism Heterocyclic oxidation

Xanthine Oxidase Substrate Turnover

The rate of enzymatic oxidation by bacterial xanthine oxidase reveals a stark contrast between 7- and 6-aryl-4(3H)-pteridinones. While all studied 6-aryl-4(3H)-pteridinones and the unsubstituted 7-phenyl-4(3H)-pteridinone (X=H) are rapidly oxidized, the introduction of substituents larger than hydrogen or fluoro at the para-position of the 7-phenyl ring (e.g., X = CH3, OCH3) results in a slow oxidation rate [1]. In contrast, the oxidation rate for 6-aryl-4(3H)-pteridinones is not significantly affected by the nature of the aryl substituent [1].

Enzymology Drug metabolism Biocatalysis

Nonkaliuretic Diuretic Profile

The diuretic profile of 7-phenylpteridine derivatives is distinct from that of the clinically established 6-phenylpteridine drug, triamterene. 4-Hydroxy-7-phenylpteridine demonstrates a nonkaliuretic effect, meaning it increases sodium and water excretion without a proportional loss of potassium, a highly desirable feature for a diuretic [1][2]. This is in direct contrast to the mechanism of triamterene, which is classified as a 'potassium-sparing' diuretic due to its direct inhibition of epithelial sodium channels (ENaC) (IC50 = 4.5 µM) [3].

Pharmacology Diuretics Drug discovery

Electronic Modulation of Enzyme Affinity

Quantitative structure-activity relationship (QSAR) studies provide a measurable difference in how the 7- and 6-phenyl scaffolds interact with their enzymatic targets. The inhibition of xanthine oxidase by 7-aryl-4(3H)-pteridinones is sensitive to electronic factors, with a calculated positive Hammett σ-value of +0.73 [1]. This indicates that the affinity of the 7-phenyl series for the enzyme is increased by more electron-donating substituents. In stark contrast, for the 6-aryl-4(3H)-pteridinones, the rate-limiting step of oxidation is not significantly affected by the electronic nature of the aryl substituent [1].

QSAR Enzyme inhibition Computational chemistry

7-Phenylpteridine: Research & Procurement Scenarios


Tunable Metabolic Stability in Probe Design

Based on the evidence that the 7-phenyl series exhibits tunable oxidation rates by xanthine oxidase (fast for X=H, F; slow for X=CH3, OCH3) while the 6-phenyl series is uniformly fast [1], 7-phenylpteridine is the superior starting scaffold for developing chemical probes or drug candidates where controlled metabolic stability is a design goal. This allows researchers to introduce specific substituents to dial in the desired clearance rate, a strategy not possible with the 6-phenyl isomer.

Regiospecific N-Oxide Synthesis

When a synthetic route or metabolite study requires the exclusive formation of an N5-oxide over an N8-oxide, 7-phenylpteridine is the only viable choice. The direct comparative evidence shows that the 7-phenyl isomer directs oxidation to N5, while the 6-phenyl isomer yields the N8-oxide [2]. This regiospecificity is critical for accurate structure elucidation and for preparing isomerically pure compounds for biological testing.

Nonkaliuretic Diuretic Drug Discovery

For drug discovery programs aimed at developing novel diuretics that do not cause potassium loss, the 7-phenylpteridine scaffold is a validated and differentiated starting point. The class-level evidence confirms that 4-hydroxy-7-phenylpteridine exhibits a nonkaliuretic diuretic effect [3][4], which is mechanistically distinct from the potassium-sparing action of the 6-phenyl-based drug triamterene (IC50=4.5 µM on ENaC) [5]. This offers a path to a new therapeutic class with a potentially improved side-effect profile.

SAR Studies with Predictable Electronic Effects

In SAR campaigns, the 7-phenylpteridine core provides a quantitatively predictable handle for modulating target affinity. The evidence shows a strong positive correlation (σ = +0.73) between electron-donating substituents and increased enzyme affinity for the 7-series [6]. In contrast, the 6-series shows no such electronic dependence for this target [6]. This makes 7-phenylpteridine derivatives a more attractive and rational starting point for medicinal chemists seeking to optimize potency through systematic electronic modulation.

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